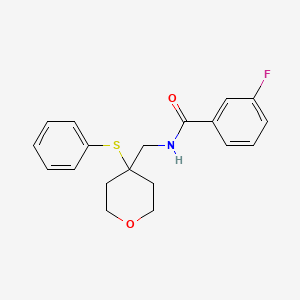

3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 3-fluorobenzamide moiety with a 4-(phenylthio)tetrahydro-2H-pyran moiety. The exact synthetic route would depend on the specific reactivity of these moieties and the protecting groups used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group substituted with a fluorine atom at the 3-position and a complex alkyl group at the nitrogen position. This alkyl group contains a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis

As a complex organic molecule, “3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be largely determined by the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially aromatic pyran ring could impact its solubility and stability .Applications De Recherche Scientifique

Fluorinated Compounds in Medicinal Chemistry

Synthesis of 3-amino-4-fluoropyrazoles :Fluorinated pyrazoles are valuable as building blocks in medicinal chemistry due to their functional groups allowing further functionalization. A synthetic strategy developed for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, indicating the importance of fluorinated compounds in drug design and synthesis (Surmont et al., 2011).

Antitumor Activity of Benzamide Derivatives :Investigation into synthetic benzamide derivatives for their ability to inhibit histone deacetylase (HDA) revealed that MS-27-275, a benzamide derivative, showed marked in vivo antitumor activity against human tumors. This suggests the potential of certain benzamide derivatives in chemotherapeutic strategies for cancers (Saito et al., 1999).

Applications in Drug Discovery and Development

Histamine H3 Receptor Antagonists :Research into histamine H3 receptor (H3R) antagonists led to the design and synthesis of novel series utilizing a scaffold hopping strategy. The study highlights the process of identifying compounds with good H3R affinity, selectivity, and desirable pharmacokinetic properties, demonstrating the role of structural modification in discovering new drug candidates (Gao et al., 2015).

Antiviral Activity Against Avian Influenza :A study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against bird flu influenza (H5N1), illustrating the potential of such compounds in developing antiviral drugs (Hebishy et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetMitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress .

Biochemical Pathways

Given that mapk14 is involved in various cellular processes, including inflammation, apoptosis, cell growth, and differentiation , it can be inferred that the compound might affect these pathways.

Result of Action

Modulation of mapk14 activity can lead to changes in cellular responses to cytokines and stress , potentially affecting cellular functions such as inflammation, apoptosis, cell growth, and differentiation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c20-16-6-4-5-15(13-16)18(22)21-14-19(9-11-23-12-10-19)24-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJUUDAHMPPUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC(=CC=C2)F)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)

![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)

![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)

![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)

![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)

![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)